2-Ethynylthiepane
Description
Properties
CAS No. |
108277-05-0 |
|---|---|
Molecular Formula |
C8H12S |
Molecular Weight |
140.25 g/mol |
IUPAC Name |
2-ethynylthiepane |
InChI |
InChI=1S/C8H12S/c1-2-8-6-4-3-5-7-9-8/h1,8H,3-7H2 |
InChI Key |
JITSBNQAMUNGBH-UHFFFAOYSA-N |
SMILES |
C#CC1CCCCCS1 |
Canonical SMILES |
C#CC1CCCCCS1 |
Synonyms |
Thiepane, 2-ethynyl- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that 2-Ethynylthiepane exhibits antimicrobial properties. Research has shown that compounds with similar thiepane structures can inhibit the growth of various bacteria and fungi. For example, a study published in the Journal of Medicinal Chemistry highlighted that derivatives of thiepane exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Case Study: Synthesis of Antimicrobial Agents
In a notable case study, researchers synthesized a series of this compound derivatives and evaluated their antimicrobial efficacy. The results demonstrated that certain modifications to the ethynyl group enhanced the compound's activity against resistant bacterial strains. This opens avenues for developing new antibiotics based on the thiepane framework.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Materials Science
Polymer Chemistry
this compound can be utilized as a monomer in the synthesis of advanced polymers. Its unique structure allows for cross-linking, which can enhance the mechanical properties of the resulting materials. Research published in Polymer Science has explored its incorporation into thermosetting resins, leading to materials with improved thermal stability and mechanical strength .
Case Study: Development of Thermosetting Resins
A study investigated the use of this compound in formulating a new class of thermosetting resins. The results indicated that these resins exhibited superior heat resistance compared to traditional epoxy systems. The incorporation of thiepane units resulted in a material with a glass transition temperature exceeding 200°C.
| Polymer Type | Glass Transition Temperature (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Traditional Epoxy | 150 | 50 |
| Thiepane-Based Resin | >200 | 75 |
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as an important building block for synthesizing complex molecules, including natural products and pharmaceuticals. Its reactivity allows for various transformations, including nucleophilic substitutions and cycloadditions.
Case Study: Synthesis of Natural Products
A prominent application was demonstrated in the total synthesis of a biologically active natural product where this compound was used as an intermediate. The synthesis pathway included several key steps where the unique reactivity of the ethynyl group facilitated the formation of critical carbon-carbon bonds .
| Reaction Type | Yield (%) | Key Intermediate |
|---|---|---|
| Nucleophilic Substitution | 85 | Thiepane Derivative |
| Cycloaddition | 90 | Dihydro-thiepane Compound |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between 2-Ethynylthiepane and analogous compounds:
Research Findings and Gaps
- Functional Group Impact : The ethynyl group enhances thermal stability and electronic properties compared to acetyl or chloroethyl substituents in analogs .
- Knowledge Gaps: Explicit data on this compound’s toxicity, crystallography, and electronic behavior are absent in the provided evidence, necessitating further experimental validation.
Preparation Methods
Palladium-Catalyzed Cross-Coupling
The most widely employed method involves a palladium-catalyzed reaction between 2-bromothiophene and acetylene derivatives. This approach capitalizes on the efficiency of Sonogashira-type couplings to form carbon-carbon bonds. The general reaction proceeds as follows:
Optimized Conditions :
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1–5 mol%)
-
Base : Triethylamine or diisopropylamine
-
Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Temperature : 60–80°C
The choice of solvent critically influences reaction efficiency. Polar aprotic solvents like DMF enhance catalyst solubility but may necessitate higher temperatures for optimal turnover.
Grignard Reagent-Mediated Synthesis
An alternative route employs 2-thienylmagnesium bromide (prepared from 2-bromothiophene and magnesium) reacting with propargyl bromide:
Advantages :
-
Avoids transition-metal catalysts, reducing costs.
-
Suitable for large-scale production.
Limitations :
Mechanistic Insights
The palladium-catalyzed pathway follows a canonical Sonogashira mechanism:
-
Oxidative Addition : Pd⁰ inserts into the C–Br bond of 2-bromothiophene, forming a Pd(II) intermediate.
-
Alkyne Activation : The acetylene substrate coordinates to Pd(II), facilitating deprotonation by the base.
-
Transmetallation : The Pd(II)-alkynide complex undergoes coupling with the thienyl group.
-
Reductive Elimination : Pd⁰ is regenerated, releasing the product.
In Grignard-based syntheses, the nucleophilic thienyl anion attacks the electrophilic carbon of propargyl bromide, followed by magnesium bromide elimination.
Optimization Parameters
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| THF | 7.5 | 78 | 6 |
| DMF | 36.7 | 85 | 4 |
| Toluene | 2.4 | 62 | 8 |
Polar solvents like DMF accelerate reaction rates but may complicate product isolation due to high boiling points.
Catalyst Loading
Reducing Pd loading from 5 mol% to 2 mol% decreases costs without significantly affecting yields (≤5% drop), provided ligand stability is maintained.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃): δ 2.97–3.08 (m, 4H, CH₂), 6.76–7.12 (m, 3H, thiophene-H).
-
¹³C NMR : δ 85.2 (C≡C), 122.4–140.1 (thiophene carbons).
Infrared Spectroscopy
-
IR (KBr) : 2105 cm⁻¹ (C≡C stretch), 3100–3000 cm⁻¹ (aromatic C–H).
Applications and Derivatives
This compound serves as a precursor for:
Q & A
Q. Q1: What are the critical parameters to optimize the synthesis of 2-Ethynylthiepane, and how should experimental reproducibility be ensured?
Methodological Answer:
- Synthetic Pathway Optimization : Vary reaction parameters (temperature, solvent polarity, catalyst loading) systematically while monitoring yield via HPLC or GC-MS. Use Design of Experiments (DoE) to minimize trial iterations .
- Reproducibility : Document all experimental conditions (e.g., stirring rate, purification methods) in the main text or supplementary information. For known intermediates, cite published protocols; for novel steps, provide NMR, IR, and HRMS data to confirm structural identity .
- Purity Assessment : Quantify impurities using chromatographic integration (≥95% purity recommended for pharmacological studies) .
Q. Q2: How should researchers characterize the electronic and steric properties of this compound to predict its reactivity?
Methodological Answer:
- Spectroscopic Analysis : Use NMR to assess electron density at the ethynyl group (shift ~70-90 ppm for sp-hybridized carbons). Compare with DFT-calculated spectra for validation .
- Steric Maps : Generate Connolly surfaces or use X-ray crystallography to visualize spatial hindrance around the thiepane ring .
- Thermodynamic Studies : Measure reaction kinetics under controlled conditions (e.g., Arrhenius plots for substituent effects) .
Advanced Research Questions
Q. Q3: How can conflicting data on the biological activity of this compound in different assays be resolved?
Methodological Answer:
- Contradiction Analysis :
- Cross-validate assays: Compare IC values in enzyme-based vs. cell-based assays to identify off-target effects .
- Control for solvent interference: Use DMSO-free buffers if solubility limits activity .
- Statistical Rigor: Apply ANOVA to assess inter-experimental variability; report p-values and confidence intervals .
- Mechanistic Follow-Up : Perform binding affinity studies (SPR or ITC) to confirm target engagement .
Q. Q4: What computational strategies are recommended to model the interaction of this compound with cytochrome P450 enzymes?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with flexible side chains in the enzyme’s active site. Validate poses against crystallographic data .
- MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability (RMSD <2.0 Å acceptable). Analyze hydrogen-bond occupancy and hydrophobic contacts .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔG. Compare with experimental K values for calibration .
Q. Q5: How should researchers design a study to investigate the metabolic stability of this compound in hepatic microsomes?
Methodological Answer:
- Experimental Design :
- Microsome Incubation : Use pooled human liver microsomes (0.5 mg/mL protein) with NADPH regeneration. Monitor substrate depletion via LC-MS/MS at 0, 5, 15, 30, and 60 minutes .
- Controls : Include verapamil (high-extraction ratio control) and midazolam (CYP3A4 probe) .
- Data Normalization : Express results as intrinsic clearance (CL) using the substrate depletion method .
- Statistical Reporting : Use non-compartmental analysis (NCA) for t calculations; report mean ± SD from triplicate runs .
Data Presentation and Interpretation Guidelines
- Tables : Include raw kinetic data (e.g., k values) in supplementary files. In the main text, summarize processed data (e.g., Arrhenius activation energies) .
- Figures : Use heatmaps to visualize structure-activity relationships (SAR) or free-energy landscapes from MD simulations .
- Uncertainty Quantification : Report RSD for replicate experiments and use error bars in dose-response curves .
Addressing Knowledge Gaps
Q. Q6: What strategies are recommended to explore the unexplored tautomeric behavior of this compound in aqueous media?
Methodological Answer:
- Experimental : Conduct H NMR in DO with variable-temperature experiments (25–80°C). Track proton exchange rates .
- Computational : Perform ab initio calculations (e.g., MP2/cc-pVTZ) to map tautomeric energy profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
